Product packaging for 2-Aminononanoic acid hydrochloride(Cat. No.:)

2-Aminononanoic acid hydrochloride

Cat. No.: B12944831
M. Wt: 209.71 g/mol
InChI Key: MQICSRBLFWWCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Non-Proteinogenic Amino Acids in Advanced Chemical Biology and Biochemistry

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of any organism. nih.gov Despite this, they play a wide array of crucial roles in biological systems and are invaluable tools in chemical biology and biochemistry. nih.gov Unlike their protein-building counterparts, NPAAs are often synthesized through secondary metabolic pathways in various organisms, including plants and microorganisms. nih.gov

The significance of NPAAs lies in their diverse functionalities:

Metabolic Intermediates: Many NPAAs serve as critical intermediates in primary metabolic pathways. nih.gov

Signaling Molecules: Some NPAAs function as neurotransmitters or signaling molecules, playing vital roles in cellular communication.

Defense Mechanisms: Certain plants and microorganisms produce NPAAs as toxins or defense compounds against herbivores and competing organisms.

Structural Diversity: The unique side chains and backbones of NPAAs provide a vast chemical space for the design of novel molecules with specific functions. nih.gov In medicinal chemistry, unusual amino acids are fundamental building blocks for creating complex molecules and peptidomimetics, which are compounds that mimic the structure and function of peptides. nih.govnih.gov

The incorporation of NPAAs into peptides and proteins through chemical synthesis allows researchers to probe biological processes, enhance therapeutic properties, and create novel biomaterials. mdpi.commdpi.com

Overview of 2-Aminononanoic Acid as a Representative Non-Proteinogenic Amino Acid in Research

2-Aminononanoic acid is a non-proteinogenic alpha-amino acid characterized by a nine-carbon aliphatic side chain. This extended hydrocarbon chain imparts a significant degree of hydrophobicity to the molecule, a property that is of considerable interest in various research applications. The hydrochloride salt of this amino acid enhances its solubility in aqueous solutions, facilitating its use in experimental settings.

While extensive research specifically on 2-aminononanoic acid hydrochloride is still emerging, studies on closely related long-chain amino acids, such as 2-aminooctanoic acid, provide valuable insights into its potential applications. These amino acids serve as important building blocks in synthetic chemistry, particularly in the modification of peptides. nih.gov

The synthesis of such non-canonical amino acids can be achieved through various chemical and enzymatic methods. nih.govnih.gov For instance, enzymatic synthesis using transaminases has been shown to be an effective method for producing enantiomerically pure forms of these amino acids. nih.gov

Physicochemical Properties of Related Amino Acids

Property2-Aminononanoic acid2-Aminooctanoic acid9-Aminononanoic acid
Molecular Formula C9H19NO2C8H17NO2C9H19NO2
Molecular Weight 173.25 g/mol nih.gov159.23 g/mol nih.gov173.25 g/mol nih.gov
Melting Point Not available194 - 196 °C nih.govNot available
Solubility in Water Not available19 mg/mL nih.govNot available

This table presents data for the free amino acids. The hydrochloride salt form generally exhibits higher water solubility.

Scope and Current Research Trajectories Involving this compound

The current research involving this compound is primarily focused on its application as a building block in the synthesis of modified peptides, particularly antimicrobial peptides (AMPs). mdpi.com The rationale behind this research trajectory lies in the ability of the long hydrophobic side chain of 2-aminononanoic acid to enhance the interaction of peptides with bacterial cell membranes. nih.gov

Key Research Areas:

Enhancement of Antimicrobial Activity: A significant area of investigation is the incorporation of 2-aminononanoic acid into the structure of known antimicrobial peptides. The addition of this hydrophobic residue can increase the peptide's ability to disrupt the lipid bilayer of bacterial membranes, leading to improved antimicrobial potency. nih.gov Research on 2-aminooctanoic acid has demonstrated that terminal modification of an antimicrobial peptide with this fatty amino acid can increase its antibacterial activity by up to 16-fold. nih.gov

Peptide-Based Drug Development: The use of non-canonical amino acids like 2-aminononanoic acid is a key strategy in the development of peptidomimetic drugs. nih.gov These modified peptides can exhibit improved stability against enzymatic degradation, a common challenge in the therapeutic use of natural peptides. mdpi.com

Biophysical Studies of Peptide-Membrane Interactions: 2-Aminononanoic acid serves as a valuable tool for studying the fundamental interactions between peptides and lipid membranes. By systematically incorporating this and other long-chain amino acids into peptide sequences, researchers can investigate how hydrophobicity influences membrane binding, insertion, and disruption.

While direct and extensive research on this compound is still in its early stages, the promising results from studies on analogous compounds strongly suggest its potential as a valuable component in the design of new therapeutic agents and biochemical probes. Future research is expected to further elucidate the specific advantages and applications of this unique non-proteinogenic amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20ClNO2 B12944831 2-Aminononanoic acid hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

2-aminononanoic acid;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H

InChI Key

MQICSRBLFWWCLL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)O)N.Cl

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations for 2 Aminononanoic Acid Hydrochloride

Established Organic Synthesis Approaches to 2-Aminononanoic Acid Hydrochloride

The synthesis of 2-aminononanoic acid typically involves the introduction of an amino group onto a nine-carbon backbone. Several classical and modern organic chemistry reactions can be employed for this purpose, including various amination reactions.

Amination Reactions in the Synthesis of the Chemical Compound

Amination reactions are fundamental to the synthesis of amino acids. One of the most common methods for the preparation of α-amino acids is the amination of α-halo acids. In the context of 2-aminononanoic acid, this would involve the reaction of 2-bromononanoic acid with an ammonia (B1221849) source. While direct amination with ammonia can be effective, it often requires harsh conditions and can lead to side products.

A more controlled approach is the Strecker amino acid synthesis , a versatile method that produces α-amino acids from aldehydes. The synthesis of 2-aminononanoic acid via the Strecker method would commence with heptanal. The reaction proceeds in three main steps:

Imine formation: Heptanal reacts with ammonia to form an imine.

Cyanide addition: A cyanide source, such as potassium cyanide, is added to the imine to form an α-aminonitrile.

Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the desired 2-aminononanoic acid.

The classical Strecker synthesis yields a racemic mixture of the amino acid.

Another powerful amination technique is reductive amination . This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of 2-aminononanoic acid, this would typically involve the reductive amination of 2-oxononanoic acid with an ammonia source. The reaction can often be performed in a one-pot procedure.

Below is a table summarizing common amination reactions applicable to the synthesis of 2-aminononanoic acid.

Amination MethodStarting MaterialKey ReagentsProduct
Amination of α-halo acid2-Bromononanoic acidAmmonia2-Aminononanoic acid
Strecker SynthesisHeptanalAmmonia, Potassium Cyanide2-Aminononanoic acid
Reductive Amination2-Oxononanoic acidAmmonia, Reducing Agent2-Aminononanoic acid

Strategic Formation of the Hydrochloride Salt in Amino Acid Production

The conversion of 2-aminononanoic acid to its hydrochloride salt is a crucial step in its isolation, purification, and storage. Amino acids are zwitterionic compounds, possessing both an acidic carboxyl group and a basic amino group. This dual functionality can make them highly soluble in water and difficult to handle as free solids. The formation of a hydrochloride salt protonates the amino group, disrupting the zwitterionic character and leading to the formation of a crystalline solid that is often more stable and easier to handle.

The hydrochloride salt is typically prepared by treating the free amino acid with hydrochloric acid. This can be achieved by dissolving the amino acid in a suitable solvent, such as water or an alcohol, and then adding a solution of hydrochloric acid. The salt can then be isolated by evaporation of the solvent or by precipitation. For instance, a suspension of an amino acid in methanol (B129727) can be treated with thionyl chloride, which reacts with the methanol to generate HCl in situ, leading to the formation of the amino acid hydrochloride.

Enantioselective Synthesis Strategies for Chiral 2-Aminononanoic Acid (S-enantiomer, D-enantiomer, L-enantiomer)

The biological activity of α-amino acids is highly dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods to produce specific enantiomers (S, D, or L) of 2-aminononanoic acid is of paramount importance. These strategies often employ chiral auxiliaries, chiral catalysts, or enzymes to control the stereochemical outcome of the reaction.

A powerful strategy for the asymmetric synthesis of α-amino acids is the alkylation of chiral glycine (B1666218) enolate equivalents. This approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine derivative. One of the most well-established methods utilizes chiral Schiff bases of glycine, such as those derived from (S)-o-[(N-benzylprolyl)amino]benzophenone. The nickel(II) complex of this Schiff base can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide. In the case of 2-aminononanoic acid synthesis, the alkylating agent would be a heptyl halide (e.g., heptyl bromide). The chiral auxiliary guides the incoming alkyl group to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the Schiff base and removal of the chiral auxiliary yields the enantiomerically enriched amino acid. This methodology has been shown to provide high diastereoselectivity.

Another approach involves the use of chiral phase-transfer catalysts for the alkylation of achiral glycine Schiff bases. These catalysts create a chiral environment around the reacting species, influencing the stereochemical outcome of the alkylation.

Chiral catalysts play a pivotal role in the enantioselective synthesis of amino acids. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed in the asymmetric alkylation of glycine derivatives. These catalysts facilitate the transfer of the glycine enolate from an aqueous or solid phase to an organic phase where it reacts with the alkyl halide, all within a chiral environment that directs the stereochemical outcome. Dual cinchona quinuclidinium salts have been shown to be highly effective catalysts for the α-alkylation of glycine imines, achieving high enantioselectivity with low catalyst loading.

Advanced oxidation methods, such as asymmetric epoxidation, dihydroxylation, and aminohydroxylation, can be adapted for the synthesis of chiral α-amino acids, although they are more commonly applied to the synthesis of β-amino alcohols and related structures.

The Sharpless asymmetric dihydroxylation allows for the enantioselective conversion of an alkene to a vicinal diol. For the synthesis of 2-aminononanoic acid, a suitable precursor would be a derivative of 2-nonenoic acid. The resulting chiral diol could then be further functionalized to introduce the amino group at the C2 position.

The Sharpless asymmetric aminohydroxylation provides a more direct route to chiral amino alcohols. This reaction converts an alkene into a vicinal amino alcohol in a single step with high enantioselectivity. While this method is primarily used for the synthesis of β-amino alcohols, modifications and subsequent chemical transformations could potentially lead to the desired α-amino acid. For instance, oxidation of the resulting alcohol to a carboxylic acid would yield the target amino acid.

The following table provides an overview of potential enantioselective strategies for the synthesis of 2-aminononanoic acid, though specific data for this compound is limited in the literature.

Enantioselective MethodPrecursorChiral InfluenceKey Transformation
Asymmetric AlkylationGlycine Schiff BaseChiral AuxiliaryAlkylation with Heptyl Halide
Chiral Phase-Transfer CatalysisGlycine Schiff BaseChiral Quaternary Ammonium SaltAlkylation with Heptyl Halide
Asymmetric Dihydroxylation2-Nonenoic Acid DerivativeChiral Ligand (e.g., (DHQ)2PHAL)Dihydroxylation followed by functional group manipulation
Asymmetric Aminohydroxylation2-Nonenoic Acid DerivativeChiral Ligand (e.g., (DHQ)2PHAL)Aminohydroxylation followed by oxidation

While the principles of these synthetic methodologies are well-established, the specific application to 2-aminononanoic acid and the detailed optimization of reaction conditions to achieve high yields

Enzymatic and Biocatalytic Pathways for Non-Proteinogenic Amino Acid Analog Production

Biocatalysis has emerged as a powerful tool for the synthesis of non-canonical amino acids, offering high chemo- and stereoselectivity under mild reaction conditions. nih.gov Enzymatic routes can produce enantiomerically pure non-proteinogenic amino acids in higher yields and with fewer steps compared to traditional chemical synthesis. nih.gov

Transaminase-Mediated Biosynthesis of Fatty Amino Acids (e.g., 2-Aminooctanoic Acid)

Transaminases are pyridoxal (B1214274) 5'-phosphate-dependent enzymes that catalyze the transfer of an amino group from a donor to an acceptor molecule. nih.gov They have been successfully employed for the synthesis of optically pure β-amino acids and other unnatural amino acids. nih.gov

A notable example is the biosynthesis of (S)-2-aminooctanoic acid (2-AOA), a fatty amino acid analog of 2-aminononanoic acid. nih.gov In one study, a transaminase from Chromobacterium violaceum was utilized to produce 2-AOA with an enantiomeric excess of over 98%. The conversion efficiency ranged from 52% to 80%, depending on the ratio of the amino donor to the acceptor. nih.gov This biocatalytic approach provides a direct route to fatty amino acids that can be used for peptide modification. nih.gov

Enzyme SourceSubstrateProductEnantiomeric Excess (ee)Conversion Efficiency
Chromobacterium violaceum2-oxooctanoic acid(S)-2-aminooctanoic acid>98%52-80%

This table summarizes the key findings of the transaminase-mediated biosynthesis of 2-aminooctanoic acid. nih.gov

Multienzyme Cascade Systems in the Production of Long-Chain Amino Acid Analogs

Multienzyme cascade systems, which involve several enzymes acting in sequence, offer an efficient way to synthesize complex molecules from simple precursors. nih.govnih.gov These one-pot reactions eliminate the need for isolating intermediates, which can reduce costs and waste. acs.org

For the production of long-chain amino acids, multienzyme cascades can be designed to convert readily available starting materials into the desired products. For instance, a three-step enzymatic cascade has been used to produce D-phenylglycine from phenylpyruvate. nih.gov While not directly producing 2-aminononanoic acid, this strategy demonstrates the potential for developing similar cascades for aliphatic amino acids. Such a system could, for example, start with a long-chain fatty acid and, through a series of enzymatic oxidations and aminations, yield the target amino acid. The efficiency of these systems often depends on the strategic combination of enzymes and the optimization of reaction conditions to ensure compatibility between the different catalytic steps. acs.org

Advanced Chemical Reaction Methodologies Applied to Amino Acid Scaffolds

Modern organic synthesis provides a powerful toolkit for the construction and modification of unnatural amino acids. nih.gov These methods offer versatility in creating complex molecular architectures that are not easily accessible through biological routes. nih.govacs.org

Palladium-Catalyzed C(sp³)–H Functionalization for Unnatural Amino Acid Scaffold Construction

Palladium-catalyzed C(sp³)–H functionalization has become a valuable strategy for the direct modification of amino acid side chains. acs.orgrhhz.netrsc.org This method allows for the formation of new carbon-carbon and carbon-heteroatom bonds at positions that are typically unreactive. rhhz.net By using a directing group, often an amide-linked auxiliary, the palladium catalyst can be guided to a specific C–H bond, enabling site-selective functionalization. acs.org

This approach has been used to introduce a variety of functional groups, including aryl, alkyl, and alkenyl moieties, onto the side chains of amino acids. acs.orgrsc.org For instance, the γ-C(sp³)–H arylation of tert-leucine has been achieved without the need for an external directing group, showcasing the potential for synthesizing bulky side-chain amino acids. researchgate.net These reactions provide a powerful means to create a diverse range of unnatural amino acid scaffolds with high levels of stereocontrol. acs.org

Cross-Metathesis and Aza-Michael Reactions in the Synthesis of Oxo Amino Acid Analogs

Cross-metathesis is a powerful reaction for forming carbon-carbon double bonds and has been applied to the synthesis of various amino acid derivatives. nih.govacs.org It has been used to prepare precursors for cyclic β-amino acids and can be a key step in the synthesis of complex acyclic amino acids. u-szeged.hucore.ac.uk

The aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental method for preparing β-amino compounds, which are precursors to β-amino acids. oup.combeilstein-journals.org This reaction can be used to synthesize oxo amino acid analogs by reacting an amine with an unsaturated keto-ester. rsc.org For example, the reaction of β-aryl α,β-unsaturated ketones with phenyl hydrazine, followed by oxidation, has been used to synthesize pyrazole-containing α-amino acids. rsc.org The use of ionic liquids as solvents can enhance the reaction rate and yield of aza-Michael additions, providing a more environmentally friendly approach. oup.com

Derivatization Strategies and Functional Group Modification of the Chemical Compound

The functional groups of 2-aminononanoic acid, the primary amine and the carboxylic acid, are amenable to a variety of derivatization reactions. These modifications are often necessary for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), or to incorporate the amino acid into a larger molecule like a peptide. sigmaaldrich.com

One common derivatization strategy involves the esterification of the carboxylic acid group, followed by acylation of the amino group. mdpi.com For GC-MS analysis, the amino acid is often converted to a more volatile derivative. This can be achieved through a two-step process where the carboxylic acid is first converted to its methyl ester, and then the amino group is reacted with an acylating agent like pentafluoropropionic anhydride. mdpi.com Another common technique is silylation, where active hydrogens on the amine and carboxylic acid groups are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

Applications of 2 Aminononanoic Acid Hydrochloride in Chemical Biology and Materials Science Research

Building Block Utility in Peptide and Peptidomimetic Synthesis

The incorporation of unnatural amino acids like 2-aminononanoic acid into peptide structures is a key strategy for overcoming the limitations of natural peptides, such as poor stability and limited structural diversity.

Engineering Peptides with 2-Aminononanoic Acid Analogs for Tailored Biological Activities (e.g., Antimicrobial Activity)

Antimicrobial peptides (AMPs) are a promising alternative to traditional antibiotics, but their therapeutic potential can be limited by proteolytic degradation. nih.gov Integrating non-canonical amino acids (ncAAs) is a recognized strategy to enhance their stability and biological activity. nih.govnih.gov The hydrophobic character of an AMP is crucial for its mechanism of action, which typically involves interaction with and disruption of the bacterial cell membrane.

Table 1: Impact of Fatty Amino Acid Conjugation on Antimicrobial Peptide Activity (Hypothetical Example)

Peptide VariantModificationTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mLFold Improvement
Parent PeptideNoneS. aureus128-
Parent PeptideNoneP. aeruginosa256-
N-Terminal-2-ANA2-Aminononanoic AcidS. aureus168x
N-Terminal-2-ANA2-Aminononanoic AcidP. aeruginosa328x
C-Terminal-2-ANA2-Aminononanoic AcidS. aureus816x
C-Terminal-2-ANA2-Aminononanoic AcidP. aeruginosa1616x

This table is a representative example based on findings with similar fatty amino acids like 2-aminooctanoic acid. nih.gov

Design and Synthesis of Amino Acid Mimetics for Receptor Interactions

The design of ligands that can selectively bind to protein receptors is a cornerstone of drug discovery. Non-canonical amino acids are valuable tools in this process, allowing researchers to probe the specific interactions within a receptor's binding pocket. By systematically altering the structure of a ligand, including the incorporation of amino acid mimetics like 2-aminononanoic acid, scientists can map the requirements for receptor binding and activation. nih.gov

For example, in the study of G protein-coupled receptors (GPCRs) like the adenosine (B11128) A₂A receptor, specific amino acid residues within the binding cavity are known to be critical for ligand recognition and receptor activation. nih.gov The introduction of a molecule with a feature like the long alkyl chain of 2-aminononanoic acid could be used to explore hydrophobic subpockets within the receptor. Such modifications can dramatically alter a ligand's affinity and functional profile, potentially converting an agonist into an antagonist or vice versa, by establishing new hydrophobic interactions or causing steric hindrance that prevents the conformational changes required for receptor activation. nih.gov

Integration into Unnatural Amino Acid Libraries for Advanced Protein Engineering Research

The ability to move beyond the canonical 20 amino acids and incorporate hundreds of unnatural amino acids into proteins has opened new frontiers in protein engineering and synthetic biology. melnikovlab.com

Genetic Code Expansion Methodologies for Incorporating Noncanonical Amino Acids (e.g., 2-Aminononanoic Acid)

Genetic code expansion is a powerful technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. bohrium.comaddgene.org This methodology requires several key components that work together to hijack the cell's natural protein synthesis machinery. addgene.orgucsf.edu The process typically involves repurposing a codon that is rarely used by the host organism, most commonly the amber stop codon (UAG). bohrium.comaddgene.org An engineered transfer RNA (tRNA) is designed to recognize this specific codon, and a corresponding engineered enzyme, an aminoacyl-tRNA synthetase (aaRS), is created to exclusively charge this tRNA with the desired ncAA, such as 2-aminononanoic acid. ucsf.edunih.gov When the ribosome encounters the repurposed codon in an mRNA sequence, the engineered tRNA delivers the ncAA, which is then incorporated into the growing polypeptide chain. addgene.org This technology has been successfully applied in a variety of organisms, from E. coli to mammalian cells. bohrium.com

Table 2: Essential Components for Genetic Code Expansion

ComponentDescriptionRole in Incorporating 2-Aminononanoic Acid
Non-Canonical Amino Acid (ncAA) An amino acid not among the 20 naturally encoded.2-Aminononanoic acid is supplied to the cell culture media to be available for incorporation. addgene.org
Unique Codon A codon reassigned to encode the ncAA.The amber stop codon (UAG) is often mutated into the gene of interest at the desired incorporation site. bohrium.comaddgene.org
Orthogonal tRNA A tRNA that recognizes the unique codon but is not recognized by any of the cell's endogenous synthetases.An engineered tRNA with an anticodon that base-pairs with the UAG codon. ucsf.edunih.gov
Orthogonal aaRS An aminoacyl-tRNA synthetase that specifically charges the orthogonal tRNA with the ncAA and not with any natural amino acids.A synthetase evolved or designed to have a binding pocket that specifically recognizes and activates 2-aminononanoic acid. nih.govnih.gov

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Systems for Site-Specific Noncanonical Amino Acid Incorporation

The central challenge in genetic code expansion is the creation of a truly orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.govresearch.google Orthogonality means that the engineered synthetase interacts exclusively with its engineered tRNA partner and does not charge any of the host cell's native tRNAs. melnikovlab.com Conversely, the orthogonal tRNA must not be a substrate for any of the host's endogenous synthetases. nih.gov This mutual exclusivity is crucial to ensure that the ncAA is incorporated with high fidelity only at the intended position and that the natural protein synthesis of the cell is not disrupted. melnikovlab.com

Developing these pairs often involves importing a synthetase/tRNA pair from a different domain of life (e.g., from an archaeon into E. coli) and then using directed evolution or computational design to alter the synthetase's specificity. ucsf.edunih.gov The active site of the synthetase is mutated to accommodate the unique structure of the ncAA—in this case, the distinct size and hydrophobicity of 2-aminononanoic acid's side chain—while simultaneously preventing the binding of the 20 canonical amino acids. youtube.com The successful development of such a system allows for the precise, site-specific insertion of 2-aminononanoic acid, enabling the creation of proteins with tailored chemical and physical properties.

Strategies for Enhancing Membrane Permeability of Noncanonical Amino Acids for Cellular Studies

The utility of noncanonical amino acids (ncAAs) like 2-aminononanoic acid in cellular studies is often limited by their ability to cross the cell membrane. Researchers have developed several strategies to overcome this challenge. A primary approach involves modifying the molecule to balance properties like solubility and hydrophobicity, which are critical for passive diffusion across the lipid bilayer.

One key strategy is the intentional introduction of hydrogen bond acceptor-donor pairs within a molecule, which can improve membrane permeability while maintaining or enhancing other favorable drug-like properties. semanticscholar.org Another effective method is to mask polar functional groups, particularly hydrogen bond donors, with prodrug moieties. acs.org This technique can convert non-permeable molecules into derivatives that can cross the cell membrane, after which the masking groups are cleaved, releasing the active parent compound inside the cell. acs.org This is crucial for molecules that fall outside the typical parameters for orally available drugs, often referred to as "beyond rule-of-five" (bRo5) space. acs.org

StrategyDescriptionKey Finding
Hydrogen Bond Masking Using prodrug moieties to temporarily cover polar hydrogen bond donors on the amino acid or peptide.Can convert non-permeable molecules into permeable derivatives, especially useful for larger molecules. acs.org
Conformational Control Introducing specific hydrogen bond acceptor-donor pairs to influence the molecule's 3D shape.Can improve permeability while retaining other favorable drug-like properties. semanticscholar.org
Peptide Incorporation Inserting the noncanonical amino acid into a peptide sequence.Can alter the bioactivity, stability, and membrane interaction of the resulting peptide. nih.gov
Increasing Hydrophobicity Utilizing amino acids with longer, non-polar side chains.Hydrophobic amino acids can be significantly more permeable than hydrophilic ones. nasa.gov
Enhancing Stability Employing strategies like cyclization or using D-amino acids.Increases resistance to enzymatic degradation, prolonging the molecule's functional lifetime. nih.gov

Enzymatic Interaction Studies and Structure-Activity Relationship (SAR) in Model Systems

Understanding how 2-aminononanoic acid and similar molecules interact with enzymes is crucial for designing new therapeutic agents and biological tools. Structure-Activity Relationship (SAR) studies investigate how a molecule's structure relates to its biological activity, providing a roadmap for further chemical modifications.

Investigations of 2-Aminononanoic Acid as a Ligand or Substrate Analog in Enzyme Active Sites (e.g., Glutamate Carboxypeptidase II)

While direct studies on 2-aminononanoic acid with Glutamate Carboxypeptidase II (GCPII) are not extensively documented, the principles of its potential interaction can be inferred from research on similar ligands. GCPII is a zinc-dependent metalloenzyme that hydrolyzes the neurotransmitter N-acetyl-L-aspartyl-L-glutamate (NAAG). nih.gov Its active site is a well-defined pocket that can accommodate substrate analogs and inhibitors.

Structural studies of GCPII have identified key amino acid residues that are critical for binding. nih.gov The S1 pocket, which recognizes the penultimate residue of the substrate, utilizes interactions with Asn519, Arg463, Arg534, and Arg536 to bind the ligand. nih.gov Specifically, the positively charged guanidinium (B1211019) groups of Arg534 and Arg536 form direct interactions with the acidic moieties of substrates, explaining the enzyme's preference for acidic dipeptides. nih.gov

A noncanonical amino acid like 2-aminononanoic acid, with its carboxylic acid group and a long, unbranched nonyl side chain, could theoretically act as a substrate analog. The carboxylic acid could interact with the key arginine residues in the active site, while the hydrophobic nonyl chain would extend into other regions of the binding pocket, potentially influencing binding affinity and specificity. The design of potent GCPII inhibitors, such as derivatives of 2-(phosphonomethyl)-pentanedioic acid (2-PMPA), relies on optimizing these interactions within the enzyme's active site. nih.govjhu.edu

GCPII Active Site ResidueRole in Ligand BindingReference
Arg534 Forms direct hydrogen bonds with the P1 moiety of the substrate/inhibitor. nih.gov nih.gov
Arg536 Contributes to the recognition of the P1 substrate residue; shows conformational flexibility. nih.gov nih.gov
Asn519 Forms hydrogen bonds with the P1 moiety of the substrate/inhibitor. nih.gov nih.gov
Arg463 Shows conformational flexibility, likely regulating affinity for different inhibitors. nih.gov nih.gov
Glu425 Acts as a ligand for one of the catalytic zinc ions. nih.gov nih.gov

Molecular Recognition and Binding Affinity Research Involving the Chemical Compound

Molecular recognition governs the specific interaction between molecules, such as a ligand and its protein target. nih.gov This process is driven by a complex interplay of thermodynamic forces, including enthalpic gains from favorable interactions (like hydrogen bonds) and entropic effects related to solvent and conformational changes. nih.gov

Research into the terminal modification of peptides with fatty amino acids provides a concrete example of how these principles apply to molecules structurally related to 2-aminononanoic acid. In one study, the closely related (S)-2-aminooctanoic acid (2-AOA) was used to modify an antimicrobial peptide derived from lactoferricin (B1576259) B. nih.govresearchgate.net This modification, a form of lipidation, significantly enhanced the peptide's antimicrobial activity. nih.govresearchgate.net

The C-terminally modified peptide, in particular, showed up to a 16-fold improvement in antibacterial activity. nih.govresearchgate.net This suggests that the addition of the hydrophobic octanoyl chain from 2-AOA improved the peptide's ability to recognize and interact with bacterial membranes, a key step in its mechanism of action. The binding affinity is enhanced by the favorable interaction of the lipid-like chain with the lipid components of the bacterial cell wall. The minimal inhibitory concentrations (MIC) for the C-terminally modified peptide were consistently lower than for the N-terminally modified version, indicating a stronger binding affinity and greater potency. researchgate.net

Development of Novel Molecular Scaffolds and Macromolecular Mimetics Based on the Chemical Compound

The unique chemical properties of noncanonical amino acids like 2-aminononanoic acid make them valuable building blocks for creating novel molecular scaffolds and macromolecular mimetics. semanticscholar.org By incorporating these ncAAs into larger structures, scientists can design molecules with tailored functions and enhanced properties. nih.govfrontiersin.org

A prime example is the use of fatty amino acids to create lipopeptides, which are peptides modified with a lipid component. nih.govresearchgate.net These structures can mimic natural macromolecules and often possess improved biological activity. The aforementioned study using (S)-2-aminooctanoic acid to modify a lactoferricin B-derived peptide demonstrates this principle effectively. nih.govresearchgate.net The resulting lipopeptide is a novel molecular scaffold where the amino acid's fatty chain fundamentally alters the molecule's properties, turning it into a more potent antimicrobial agent. researchgate.net This strategy of using a fatty amino acid to directly conjugate a lipid-like tail to a peptide creates a powerful macromolecular mimetic with enhanced membrane-disrupting capabilities. nih.gov

This approach highlights the potential of 2-aminononanoic acid, with its even longer nine-carbon chain, as a scaffold component. Its incorporation into peptides or other polymers could be used to systematically control hydrophobicity, self-assembly properties, and biological interactions, paving the way for new materials and therapeutic agents.

Metabolic and Biosynthetic Pathways Research Involving 2 Aminononanoic Acid Analogs Non Human Systems

Investigation of 2-Aminononanoic Acid Analogs in Mammalian Metabolomes (e.g., Rat Plasma)

Metabolomic studies in mammalian systems, such as in rats, have identified various amino acid derivatives and related molecules that can serve as biomarkers for different physiological states. While direct research on 2-aminononanoic acid hydrochloride is limited in this context, studies on analogous non-proteinogenic amino acids and their metabolic products offer a window into their potential roles.

In studies of rat plasma, a range of amino acid catabolites have been identified as potential biomarkers for protein and amino acid deficiencies. nih.gov For instance, protein deficiency in growing rats leads to an increase in the enzymatic systems for the catabolism of other amino acids, resulting in the production of degradation metabolites in plasma and urine. nih.gov These metabolites can be indicative of the body's nutritional status. nih.gov

Furthermore, research into osteoarthritis in rat models has revealed that certain non-proteinogenic amino acids and their derivatives show significant changes in concentration. researchgate.net For example, in a rat model of surgically induced osteoarthritis, metabolites related to lysine (B10760008) degradation, such as 2-aminoadipic acid and saccharopine, were found to have increased concentrations after surgery. researchgate.net In the same study, an oxidation product of 2-aminononanoic acid was also identified, suggesting its involvement in these metabolic pathways. researchgate.net

The introduction of non-proteinogenic amino acids into peptide therapeutics has been shown to improve their metabolic stability in rats. nih.gov For example, the incorporation of hydrophobic residues can significantly reduce metabolic clearance in rats, highlighting the influence of these amino acids on pharmacokinetic properties. nih.gov

The following table details some of the non-proteinogenic amino acids and related metabolites that have been studied in rat plasma and their observed metabolic context.

Compound/MetaboliteObserved inMetabolic Context
2-Aminoadipic acidRat PlasmaIncreased levels observed in a rat model of osteoarthritis; related to lysine degradation pathways. researchgate.net
SaccharopineRat PlasmaIncreased levels observed in a rat model of osteoarthritis; related to lysine degradation pathways. researchgate.net
Oxidation product of 2-aminononanoic acidRat PlasmaIdentified in a study of osteoarthritis in a rat model. researchgate.net
PipecolateRat PlasmaIdentified as a discriminant metabolite in studies of protein deficiency. nih.gov

Exploration of Non-Proteinogenic Amino Acid Metabolic Intermediates in Prokaryotic and Eukaryotic Organisms (e.g., Plants, Drosophila, Microorganisms)

Non-proteinogenic amino acids are widespread in nature and serve diverse functions in various organisms. nih.gov In bacteria, fungi, plants, and marine organisms, these amino acids are often essential building blocks of non-ribosomal peptides and can act as secondary metabolites. nih.gov

In microorganisms, non-proteinogenic amino acids are synthesized by enzymes like non-ribosomal peptide synthetases (NRPSs). nih.gov These amino acids are then incorporated into a wide array of bioactive peptides with diverse biological activities. nih.gov For example, a transaminase from Chromobacterium violaceum has been used for the biocatalytic production of (S)-2-aminooctanoic acid, a non-proteinogenic fatty amino acid. nih.gov This highlights the enzymatic machinery present in microorganisms for synthesizing such compounds.

Plants are known to produce a vast number of non-proteinogenic amino acids, with over 700 identified as secondary metabolites. agriculturejournals.cz These compounds can act as storage forms of nitrogen and sulfur, contribute to tolerance against abiotic stress, and function in chemical defense against herbivores and pathogens. agriculturejournals.cz Some of these amino acids also serve as intermediates in the biosynthesis of important molecules like signaling compounds and vitamins. agriculturejournals.cz

In various organisms, non-proteinogenic amino acids can be metabolic intermediates in primary metabolic pathways. wikipedia.org For instance, ornithine and citrulline are key intermediates in the urea (B33335) cycle, a central pathway for amino acid catabolism. wikipedia.org While many amino acids are synthesized as keto-acids and aminated in the final step, several non-proteinogenic amino acids are found as intermediates in these processes. wikipedia.org

The following table provides examples of non-proteinogenic amino acids and their roles as metabolic intermediates in different non-human organisms.

Organism TypeNon-Proteinogenic Amino Acid ExampleRole as a Metabolic Intermediate
Microorganisms(S)-2-Aminooctanoic acidSynthesized via transaminase activity in Chromobacterium violaceum. nih.gov
PlantsVarious (over 700 identified)Intermediates in the biosynthesis of signaling molecules, vitamins, and defense compounds. agriculturejournals.cz
General (Cells)Ornithine, CitrullineIntermediates in the urea cycle for amino acid catabolism. wikipedia.org

Research into Potential Biosynthetic Routes for 2-Aminononanoic Acid Analogs in Biological Systems

Research into the biosynthesis of 2-aminononanoic acid analogs is often linked to the broader study of non-proteinogenic amino acid synthesis. These pathways are diverse and can involve various enzymatic reactions.

One key enzymatic process is transamination, where an amino group is transferred to a keto-acid precursor. As mentioned earlier, a transaminase from Chromobacterium violaceum has been successfully used to produce (S)-2-aminooctanoic acid from a corresponding keto-acid. nih.gov This demonstrates a viable biosynthetic route for this type of medium-chain fatty amino acid. The efficiency of this conversion can be influenced by the ratio of the amino group donor to the acceptor. nih.gov

In plants and microorganisms, the biosynthesis of non-proteinogenic amino acids is often part of secondary metabolism. agriculturejournals.cz These pathways can be complex and lead to a wide variety of structures. agriculturejournals.cz For example, the biosynthesis of β-alanine in plants occurs through the decarboxylation of L-aspartic acid. agriculturejournals.cz While not a direct analog of 2-aminononanoic acid, this illustrates a common type of biosynthetic reaction for non-proteinogenic amino acids.

The biosynthesis of some non-proteinogenic amino acids is also tied to the degradation of standard amino acids. The lysine degradation pathway, for instance, can produce intermediates like 2-aminoadipic acid. researchgate.net It is conceivable that similar degradation pathways for other amino acids could lead to the formation of various 2-amino fatty acids.

Furthermore, the metabolism of lipids can intersect with amino acid biosynthesis. The endocannabinoid system, for example, involves the synthesis and degradation of fatty acid derivatives. mdpi.com While not directly producing 2-aminononanoic acid, these pathways demonstrate the enzymatic capacity of biological systems to modify fatty acids, which could potentially be adapted for the synthesis of fatty amino acids.

The following table summarizes some of the potential biosynthetic routes and key enzymes involved in the formation of 2-aminononanoic acid analogs.

Biosynthetic RouteKey Enzymes/ProcessesOrganism TypeExample Product
Transamination of keto-acidsTransaminasesMicroorganisms(S)-2-Aminooctanoic acid nih.gov
Decarboxylation of amino acidsDecarboxylasesPlantsβ-Alanine agriculturejournals.cz
Amino acid degradation pathwaysVarious catabolic enzymesMammals2-Aminoadipic acid (from lysine) researchgate.net

Advanced Analytical and Computational Methodologies in 2 Aminononanoic Acid Research

Theoretical Chemistry and Computational Modeling Studies

Computational chemistry provides powerful insights into the intrinsic properties of molecules like 2-aminononanoic acid, complementing experimental data by explaining observations and predicting behavior at the atomic level.

The Quantum Mechanics/Molecular Mechanics (QM/MM) method is a hybrid approach ideal for studying a specific molecule's interaction within a large, complex environment, such as a protein binding site or a solvent. acs.orgyoutube.com In this framework, the region of primary interest—for instance, 2-aminononanoic acid and the immediate interacting residues of a protein—is treated with high-accuracy quantum mechanics (QM). nih.govacs.org The rest of the system (the bulk protein and solvent) is described using less computationally expensive molecular mechanics (MM) force fields. acs.org

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to amino acids to determine their most stable three-dimensional structures (geometries), vibrational frequencies, and various electronic properties. rsc.orgnih.gov For 2-aminononanoic acid, DFT calculations can optimize its geometry to find the lowest energy conformation. researchgate.net

Furthermore, DFT is used to calculate key electronic descriptors that characterize the molecule's reactivity. frontiersin.org These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

Fukui Functions: These indices predict the most likely sites for nucleophilic and electrophilic attack within the molecule. frontiersin.org

These calculations provide a detailed picture of the structural and electronic characteristics of 2-aminononanoic acid, which is fundamental to understanding its chemical behavior. mdpi.comnih.gov

Building on DFT and other computational methods, it is possible to predict the reactivity and conformational landscape of 2-aminononanoic acid and its derivatives. Conformational analysis involves systematically exploring the different spatial arrangements of the molecule's atoms by rotating its single bonds to identify low-energy, stable conformers. acs.orgresearchgate.netacs.org The long, flexible nonanoyl chain of 2-aminononanoic acid allows for a large number of possible conformations, and computational searches are essential to identify the most probable shapes the molecule will adopt. nih.gov

Reactivity predictions are derived from the electronic properties calculated by DFT. nih.gov For example, the HOMO-LUMO energy gap can indicate the molecule's kinetic stability, while MEP and Fukui indices can predict how it will interact with other reagents in a chemical reaction. frontiersin.orgnih.gov By modeling transition states, computational chemists can also calculate the activation energies for potential reactions, providing insight into reaction rates and mechanisms. These predictive capabilities are invaluable for designing new derivatives of 2-aminononanoic acid with specific desired properties and for understanding its role in chemical and biological systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-aminononanoic acid hydrochloride in laboratory settings?

  • Methodology : Synthesis typically involves coupling a nonanoic acid derivative with an amino group under acidic conditions. For example, amino acid hydrochlorides are often prepared via hydrolysis of nitriles or reductive amination of ketones, followed by HCl treatment to stabilize the zwitterionic form . Reaction optimization may require controlled pH (e.g., 4–6) and inert atmospheres to prevent side reactions. Characterization via NMR and FTIR is critical to confirm the amine hydrochloride moiety .

Q. How should researchers handle and store this compound to ensure stability?

  • Protocols : Store in airtight, light-resistant containers at ambient temperatures. Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic and may hydrolyze. Use desiccants in storage environments. Safety protocols mandate PPE (gloves, goggles) to prevent skin/eye irritation, as seen with structurally similar amino acid hydrochlorides .

Q. What analytical techniques are most effective for characterizing this compound?

  • Approach :

  • Purity : HPLC with UV detection (e.g., C18 column, 207 nm wavelength) ensures quantitative analysis .
  • Structural Confirmation : ¹H/¹³C NMR (amide proton shifts at δ 7–8 ppm; carboxylate at δ 170–180 ppm) and FTIR (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C typical for hydrochlorides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Data Analysis : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake studies) to isolate confounding variables. For example, discrepancies in protein-binding affinity may arise from buffer pH affecting ionization states. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under controlled conditions .

Q. What strategies optimize catalytic efficiency in reactions involving this compound?

  • Design : Explore acid catalysts (e.g., thiamine hydrochloride, as in pyrazolopyranopyrimidine synthesis) to enhance reaction rates in aqueous media . Kinetic studies (e.g., Arrhenius plots) can identify rate-limiting steps. Adjust solvent polarity (e.g., PBS vs. DMSO) to improve solubility (e.g., 5 mg/mL in PBS ).

Q. How do stereochemical variations in this compound impact its interaction with biological targets?

  • Experimental Framework :

  • Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis.
  • Use circular dichroism (CD) spectroscopy to confirm stereochemistry.
  • Compare IC₅₀ values in enzyme assays (e.g., proteases) to correlate chirality with activity .

Safety and Compliance

Q. What are the critical safety considerations for in vivo studies involving this compound?

  • Guidelines :

  • Follow GHS Category 2 protocols for skin/eye irritation .
  • Avoid inhalation; use fume hoods during weighing.
  • Dispose via certified hazardous waste systems compliant with 40 CFR Part 261 (US) or 91/156/EEC (EU) .

Data Contradiction Case Study

Reported Property Conflict Resolution Strategy Reference
Solubility in DMSO5 mg/mL vs. 2 mg/mLValidate via saturation assays at controlled temperatures (25°C vs. 37°C)
Enzymatic InhibitionIC₅₀ variability (±20%)Standardize assay buffers (e.g., PBS pH 7.4) and pre-incubation times

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.